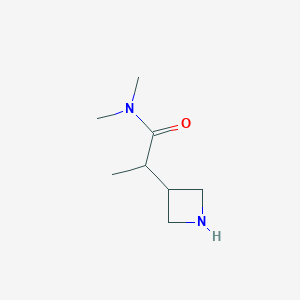![molecular formula C12H17Cl2NO4S B12087801 N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)
N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxin core, which is a significant structural motif in medicinal chemistry due to its biological activity.
準備方法
The synthesis of N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride typically involves multiple steps. The initial step often includes the formation of the benzodioxin core, followed by the introduction of the chloro and methylsulfonyl groups. The final step involves the attachment of the ethanamine moiety and the formation of the hydrochloride salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of benzodioxin derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The benzodioxin core can interact with enzymes or receptors, modulating their activity. The chloro and methylsulfonyl groups can enhance the compound’s binding affinity and specificity for its targets. The ethanamine moiety may also play a role in the compound’s overall biological activity by influencing its solubility and cellular uptake.
類似化合物との比較
Similar compounds include other benzodioxin derivatives with different substituents. For example:
- N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methanamine
- N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]propanamine These compounds share the benzodioxin core but differ in the length and nature of the alkylamine chain. The uniqueness of N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride lies in its specific substituents, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C12H17Cl2NO4S |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO4S.ClH/c1-3-14-6-8-7-17-12-10(13)4-9(19(2,15)16)5-11(12)18-8;/h4-5,8,14H,3,6-7H2,1-2H3;1H |
InChIキー |
ZUZLIKSHWKUMNT-UHFFFAOYSA-N |
正規SMILES |
CCNCC1COC2=C(O1)C=C(C=C2Cl)S(=O)(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12087718.png)

![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)


![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)



![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine](/img/structure/B12087799.png)
![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)

